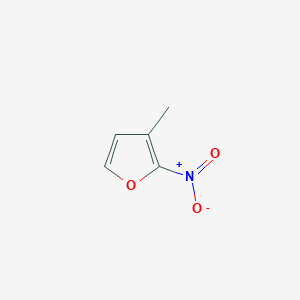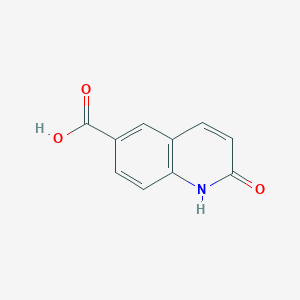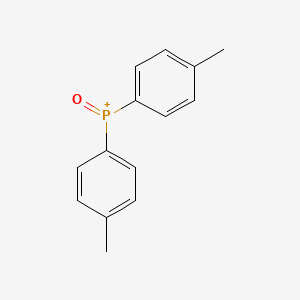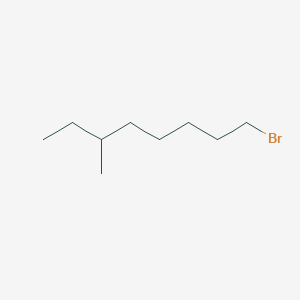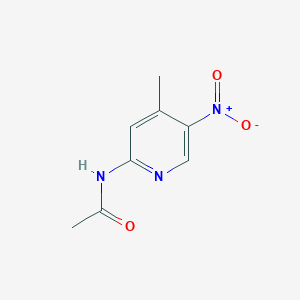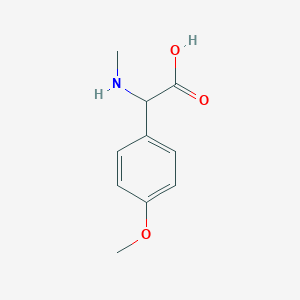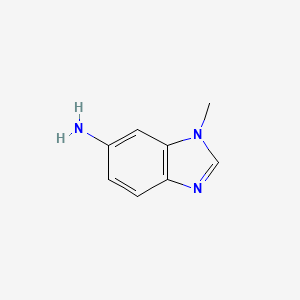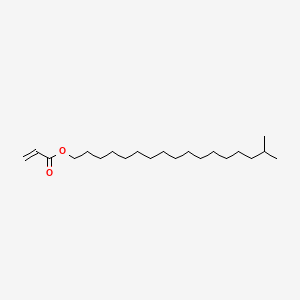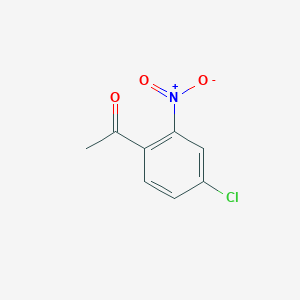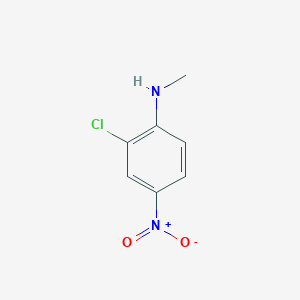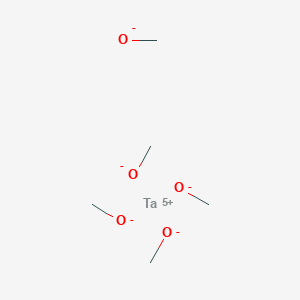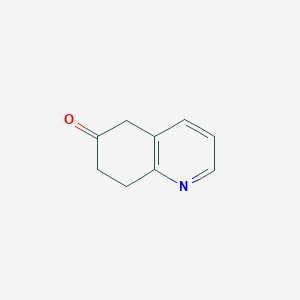
7,8-Dihydroquinolin-6(5H)-one
説明
7,8-Dihydroquinolin-6(5H)-one is a chemical compound that has been studied for its potential cytotoxic properties . It is synthesized through a four-step method and has shown selectivity for chronic myeloid leukemia line K-562 .
Synthesis Analysis
The synthesis of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones involves a facile four-step method . The key step in the synthesis involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds. These compounds are then treated with ammonium acetate to produce the 7,8-dihydroquinolin-6(5H)-ones .Chemical Reactions Analysis
The key chemical reaction in the synthesis of 7,8-Dihydroquinolin-6(5H)-one involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds .科学的研究の応用
Application in Cancer Research
Specific Scientific Field
The compound “7,8-Dihydroquinolin-6(5H)-one” is being studied in the field of Cancer Research .
Comprehensive Summary of the Application
“7,8-Dihydroquinolin-6(5H)-one” is being synthesized and evaluated as a cytotoxic agent . This means it has the potential to kill cells, making it a candidate for cancer treatment. The compound shows good selectivity for the chronic myeloid leukemia line K-562 .
Detailed Description of Methods and Procedures
A facile four-step synthetic method is used for the synthesis of 2-aryl-substituted “7,8-Dihydroquinolin-6(5H)-ones” as cytotoxic agents . The key step involves the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to give the "7,8-Dihydroquinolin-6(5H)-ones" .
Summary of Results or Outcomes
The synthesized compounds were evaluated against seven cell lines, and the data showed good selectivity for the chronic myeloid leukemia line K-562 . The synthetic route was found to be simple and applicable to various functional group containing substrates . These types of compounds may be utilized as lead compounds in cancer research and drug discovery .
将来の方向性
特性
IUPAC Name |
7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZBPXSUWAVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507021 | |
| Record name | 7,8-Dihydroquinolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinolin-6(5H)-one | |
CAS RN |
27463-91-8 | |
| Record name | 7,8-Dihydroquinolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinolin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



